3-{[2-(Diethylamino)ethyl]amino}propanamide
Description
3-{[2-(Diethylamino)ethyl]amino}propanamide (C₉H₂₁N₃O, molar mass: 187.28 g/mol) is a tertiary amine-containing propanamide derivative. It is a white crystalline solid soluble in water and organic solvents, commonly used in coordination chemistry for synthesizing metal complexes and as a biochemical reagent for protease inhibition studies . Its synthesis involves reacting malonic anhydride with diethylamine, followed by purification via crystallization or extraction . The compound is classified as an irritant (Xi hazard symbol), requiring standard laboratory safety protocols .
Properties
IUPAC Name |
3-[2-(diethylamino)ethylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-3-12(4-2)8-7-11-6-5-9(10)13/h11H,3-8H2,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVMBTUOGTASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Diethylamino)ethyl]amino}propanamide typically involves the reaction of diethylamine with an appropriate precursor. One common method is the reaction of diethylamine with 3-chloropropanamide under basic conditions. The reaction proceeds as follows:
Reactants: Diethylamine and 3-chloropropanamide.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Diethylamino)ethyl]amino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amides or amines.
Scientific Research Applications
3-{[2-(Diethylamino)ethyl]amino}propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its amide and amino functionalities.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-{[2-(Diethylamino)ethyl]amino}propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-{[2-(Diethylamino)ethyl]amino}propanamide and analogous compounds:
Physico-Chemical Properties
Biological Activity
3-{[2-(Diethylamino)ethyl]amino}propanamide, with the molecular formula CHNO, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 187.28 g/mol
- Functional Groups: Amide and amino functionalities are key to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of amide and amino groups allows for:
- Hydrogen Bonding: Facilitates interaction with target proteins.
- Electrostatic Interactions: Influences the activity and function of enzymes and receptors.
These interactions can lead to modifications in enzyme activity, potentially impacting various biochemical pathways.
Enzyme Interactions
Research indicates that this compound can be utilized in studies focusing on enzyme interactions and protein modifications. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, making it valuable in biochemical research.
Case Studies and Experimental Data
- Enzyme Activity Assays:
-
Comparative Studies:
- A comparative analysis of similar compounds revealed that those containing diethylamino groups often exhibited enhanced biological activity compared to their dimethyl counterparts. This suggests that the steric and electronic properties imparted by the diethyl group may enhance interactions with biological targets .
Data Tables
| Compound | Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| This compound | Enzyme Inhibition | TBD | Under investigation for specific enzyme targets |
| N-[2-(Dimethylamino)ethyl]amino propanamide | Moderate Antibacterial Activity | ~20 | Similar structure; potential for comparative studies |
| 3-{[2-(Diethylamino)ethyl]amino}butanamide | Antiproliferative Activity | TBD | Related structure; further studies needed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
